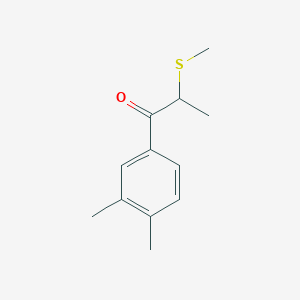
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with dimethyl groups and a propanone moiety attached to a methylsulfanyl group
準備方法
The synthesis of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with 2-(methylsulfanyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
化学反応の分析
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as thiolates or amines replace the sulfur atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
科学的研究の応用
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with biomolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular functions and physiological responses, making it a valuable compound for studying biological mechanisms.
類似化合物との比較
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)-2-propanone: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)-2-(ethylsulfanyl)propan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-11(7-9(8)2)12(13)10(3)14-4/h5-7,10H,1-4H3 |
InChIキー |
JAKZOVFSRDALSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

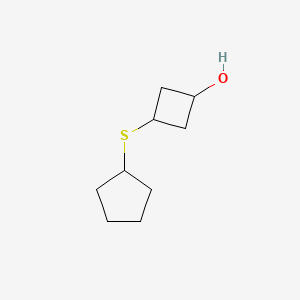
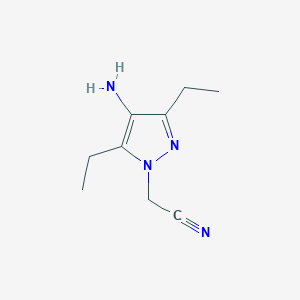
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)



![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
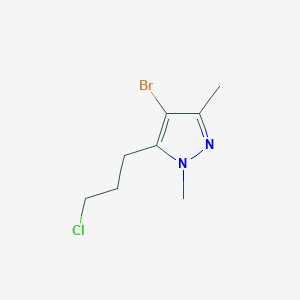
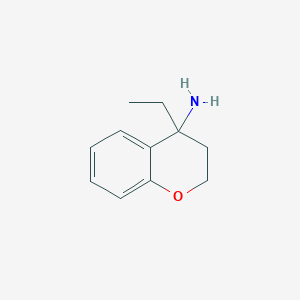
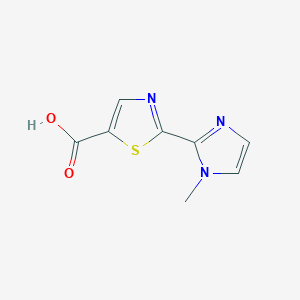
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
